Lipophilicity Tuning: XLogP3 Comparison Against the Mono‑Fluoro Analog (4‑Fluorophenyl)
The target compound displays a computed XLogP3 of 1.8, compared to 1.7 for the mono‑fluorinated analog 4‑(4‑fluorophenyl)‑2‑methyl‑4‑oxobutanoic acid (CAS 68415‑18‑9) [1][2]. This Δ of +0.1 log unit results from the second fluorine atom at the meta position and can influence passive membrane permeability and nonspecific binding in cellular PROTAC assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid: XLogP3 = 1.7 |
| Quantified Difference | +0.1 log unit |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025 release); standard algorithm applied identically to both structures. |
Why This Matters
Even small lipophilicity differences can shift a compound's position in LipE (lipophilic efficiency) plots, making the 3,4‑difluoro variant preferable for degrader series where balanced ADME properties are critical.
- [1] PubChem Compound Summary for CID 10353711, 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid. XLogP3‑AA value 1.8. View Source
- [2] PubChem Compound Summary for CID 345402, 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid. XLogP3 value 1.7. View Source
